molecular formula C12H9ClO2 B070914 2-Methyl-5-phenylfuran-3-carbonyl chloride CAS No. 175276-57-0

2-Methyl-5-phenylfuran-3-carbonyl chloride

Cat. No. B070914
M. Wt: 220.65 g/mol
InChI Key: UJABSZITRMATFL-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylfuran-3-carbonyl chloride is a chemical compound with the molecular formula C12H9ClO2 . It has a molecular weight of 220.65 . The compound is a beige solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Methyl-5-phenylfuran-3-carbonyl chloride is 1S/C12H9ClO2/c1-8-10 (12 (13)14)7-11 (15-8)9-5-3-2-4-6-9/h2-7H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Methyl-5-phenylfuran-3-carbonyl chloride is a beige solid at room temperature . It has a molecular weight of 220.65 . The compound should be stored at room temperature .

Scientific Research Applications

Organic Synthesis and Catalysis

Carbonylation Reactions

A mild method for the preparation of phenyl esters from aryl chlorides via palladium-catalyzed carbonylation at atmospheric pressure was developed. This process uses 2-Methyl-5-phenylfuran-3-carbonyl chloride and related compounds as intermediates for synthesizing a variety of carbonyl derivatives, including alkyl, allyl, and thioesters under mild conditions (Watson, Fan, & Buchwald, 2008).

Cycloaddition Reactions

The [3 + 2] cycloaddition reaction between carbonyl ylides generated from epoxides and alkynes to give substituted 2,5-dihydrofurans involved compounds similar to 2-Methyl-5-phenylfuran-3-carbonyl chloride. This study highlights the influence of indium(III) chloride on the reaction outcomes, offering insights into the reactivity and regioselectivity of these cycloaddition processes (Bentabed-Ababsa et al., 2012).

Medicinal Chemistry Applications

Antimicrobial Activity

Novel phenylfuro[3,2-d]pyrimidine glycosides derivatives were synthesized, including reactions with compounds similar to 2-Methyl-5-phenylfuran-3-carbonyl chloride. These compounds were tested for their expected antimicrobial activity, showcasing the potential of furan derivatives in developing new antimicrobial agents (Ghoneim, El-Farargy, & Ahmed Elkanzi, 2019).

Anticancer Agents

A study on the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety demonstrated potent anticancer activities. These derivatives, related to the chemical framework of 2-Methyl-5-phenylfuran-3-carbonyl chloride, highlight the importance of heterocyclic compounds in designing new anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Material Science and Polymer Chemistry

Biomass-Derived Intermediates

The production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) showcases the utility of furan derivatives in green chemistry. These acid chloride derivatives are key intermediates for the production of biofuels and polymers, emphasizing the role of sustainable chemicals in material science (Dutta, Wu, & Mascal, 2015).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302, H314, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye protection .

properties

IUPAC Name

2-methyl-5-phenylfuran-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJABSZITRMATFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380070
Record name 2-methyl-5-phenylfuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-phenylfuran-3-carbonyl chloride

CAS RN

175276-57-0
Record name 2-methyl-5-phenylfuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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